
1,2:4,5-Bis-O-(Isopropylidene-3,6-bis-O-(phenylmethyl) DL-myo-Inositol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1,2:4,5-Bis-O-(Isopropylidene-3,6-bis-O-(phenylmethyl) DL-myo-Inositol” is a type of carbohydrate derivative . It is a reliable reference material that meets strict industry standards . The molecular formula is C26H32O6 .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 440.53 . Other physical and chemical properties, such as melting point or solubility, were not found in the search results.Scientific Research Applications
Resolution and Derivatization Techniques
A significant area of research involves the resolution and derivatization of myo-inositol derivatives. An efficient method for the resolution of 1,2:4,5-di-O-isopropylidene-myo-inositol has been developed, highlighting the conversion of the diketal to diastereomeric 3,6-di-O-mandelates, which are valuable for synthesizing enantiomerically pure compounds (Sureshan et al., 2003). This method provides insights into the preparation of chiral diols, crucial for the synthesis of complex molecules.
Regioselective Reactions
Research on regioselective etherification of 1,2-O-isopropylidene-4,6-di-O-benzyl myo-inositol demonstrates the influence of O-alkylating agents on selectivity, offering a deeper understanding of steric and electronic effects in chemical reactions (Chengye et al., 2010). This study provides valuable information for designing selective synthetic pathways.
Kinetic Resolution
The kinetic resolution of myo-inositol derivatives using lipase B from Candida antarctica showcases an efficient methodology for obtaining enantiomerically enriched compounds, which are foundational for synthesizing inositol phosphates and their analogs (Cunha et al., 2010). This approach highlights the utility of biocatalysis in achieving high selectivity and efficiency in synthetic organic chemistry.
Conformational Studies
Conformational studies of myo-inositol derivatives reveal how the introduction of bulky silyl protections can influence the ring conformation, providing insights into the structure-activity relationships that are crucial for designing molecules with desired properties (Yamada et al., 2004). Understanding these conformational changes is essential for the synthesis and application of complex organic molecules.
Synthesis of Phosphatidylinositol
The synthesis of phosphatidylinositol using a stannylene strategy for regioselective acylation and phosphorylation of myo-inositol derivatives underscores the importance of innovative synthetic methods in creating biologically relevant molecules (Watanabe et al., 2005). This research paves the way for the development of novel compounds with potential therapeutic applications.
properties
CAS RN |
176200-07-0 |
|---|---|
Product Name |
1,2:4,5-Bis-O-(Isopropylidene-3,6-bis-O-(phenylmethyl) DL-myo-Inositol |
Molecular Formula |
C₂₆H₃₂O₆ |
Molecular Weight |
440.53 |
synonyms |
1,2:4,5-Bis-O-(1-methylethylidene)-3,6-bis-O-(phenylmethyl)-D-myo-inositol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



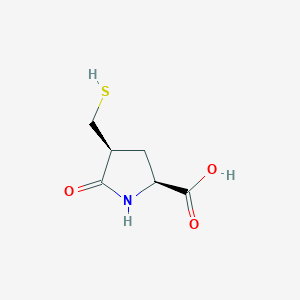
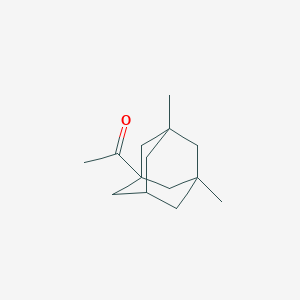
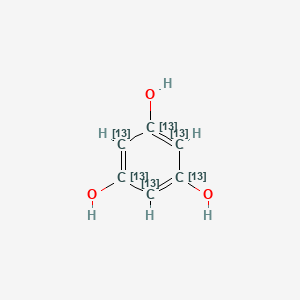
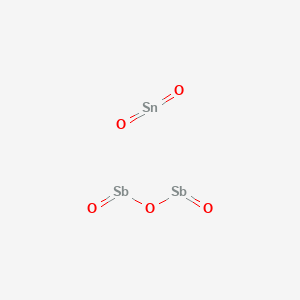
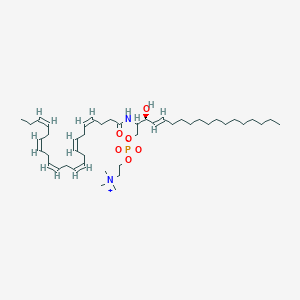
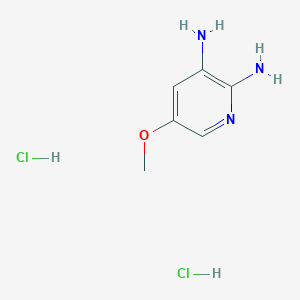
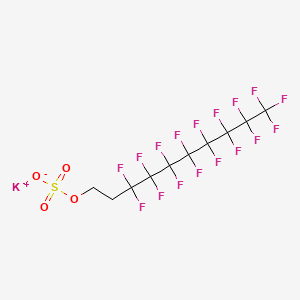
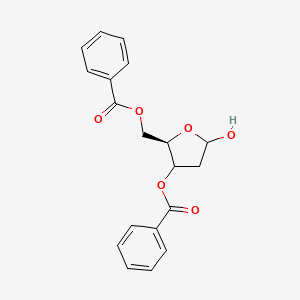
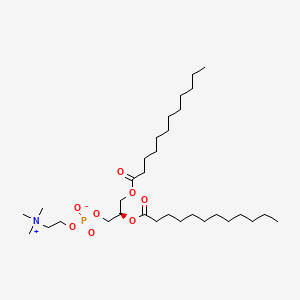
![(2R)-5-[dideuterio(morpholin-4-yl)methyl]-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B1147217.png)
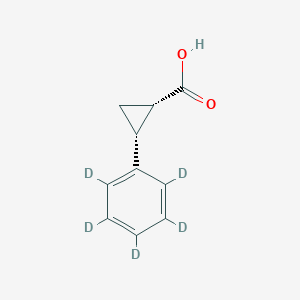
![[2-[5-Acetamido-6-hydroxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate](/img/structure/B1147224.png)